molecular formula C15H19FN6O2 B6575839 1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methoxyethan-1-one CAS No. 1049363-19-0

1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)-2-methoxyethan-1-one

Cat. No.: B6575839
CAS No.: 1049363-19-0
M. Wt: 334.35 g/mol
InChI Key: BLGJUVNYRYKTGF-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules featuring the tetrazole ring, often used in medicinal chemistry due to their biological activity. It contains a fluorophenyl group, a piperazine ring, and an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis typically involves creating the tetrazole ring through cyclization reactions with appropriate precursors like azides and nitriles. The piperazine moiety can be introduced through nucleophilic substitution reactions. The fluorophenyl group is usually incorporated through halogenation followed by a coupling reaction.

Industrial Production Methods: : On an industrial scale, this compound can be synthesized using continuous flow reactors to manage exothermic reactions and increase efficiency. High-purity starting materials and optimized reaction conditions are essential for producing large quantities.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various reactions, including oxidation, reduction, and substitution. Oxidation might occur at the piperazine ring, while reduction could impact the fluorophenyl group. Substitution reactions typically happen at positions activated by the piperazine or fluorophenyl groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) under mild conditions.

  • Reduction: : Sodium borohydride (NaBH₄) in the presence of protic solvents.

  • Substitution: : Alkyl halides for nucleophilic substitution at the piperazine ring.

Major Products: : The major products often depend on the specific reaction conditions but may include substituted derivatives retaining the core structural motifs.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : In the study of receptor binding and enzyme inhibition due to its tetrazole moiety.

  • Medicine: : Potential use as an anti-inflammatory or antimicrobial agent.

  • Industry: : Utilized in creating specialized polymers or as intermediates in pharmaceutical manufacturing.

Comparison with Similar Compounds

Comparison: : Compared to other tetrazole-containing compounds, this molecule’s unique structural features, like the fluorophenyl and piperazine groups, offer distinct pharmacokinetic and pharmacodynamic properties.

Similar Compounds

  • 1-phenyl-1H-tetrazole

  • 1-(4-fluorophenyl)-1H-tetrazole

  • 1-(3-chlorophenyl)-1H-tetrazole

Each compound possesses unique characteristics that influence their respective applications.

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Properties

IUPAC Name

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6O2/c1-24-11-15(23)21-7-5-20(6-8-21)10-14-17-18-19-22(14)13-4-2-3-12(16)9-13/h2-4,9H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGJUVNYRYKTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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